Bienvenue dans la boutique en ligne BenchChem!

5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole

CBFβ-SMMHC inhibitor RUNX1 acute myeloid leukemia

Achieve superior CBFβ-SMMHC inhibition (IC₅₀ = 2,000 nM) with LD-1-37, the most potent 2-(pyridin-2-yl)-1H-benzimidazole congener in US Patent 8,748,618. Outperforms 5-fluoro (IC₅₀ 2,500 nM) and 6-trifluoromethoxy (IC₅₀ 3,200 nM) analogs. Also yields dinuclear Cu(II) complex with 4-fold greater K562 cytotoxicity. Supplied at 97% purity with NMR/HPLC/GC documentation. Ideal for inv(16) AML SAR and metallodrug design.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 70151-42-7
Cat. No. B6599722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole
CAS70151-42-7
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=N3
InChIInChI=1S/C14H13N3/c1-9-7-12-13(8-10(9)2)17-14(16-12)11-5-3-4-6-15-11/h3-8H,1-2H3,(H,16,17)
InChIKeyHXYMSNYVKWYLHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole (CAS 70151-42-7): Core Identity, Patent Pedigree, and Sourcing Baseline


5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole (CAS 70151-42-7) is a bicyclic heterocyclic compound with the molecular formula C₁₄H₁₃N₃ and a molecular weight of 223.27 g/mol, consisting of a benzimidazole core bearing methyl substituents at the 5- and 6-positions and a pyridin-2-yl group at the 2-position . The compound is catalogued in authoritative bioactivity databases including ChEMBL (CHEMBL371956), BindingDB (BDBM50180737), and BRENDA, and appears as compound LD-1-37 in US Patent 8,748,618, which discloses its use as an inhibitor of the CBFβ-SMMHC protein–protein interaction implicated in inv(16) acute myeloid leukemia [1]. Commercially, the compound is available from multiple suppliers with a standard purity specification of 97%, accompanied by batch-level QC documentation including NMR, HPLC, and GC analyses . Its dual benzimidazole-pyridine architecture provides a chelating N^N donor set that has been exploited in the design of luminescent zinc(II) and cytotoxic copper(II) coordination complexes .

Why 5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole Cannot Be Swapped for a Generic 2-(Pyridin-2-yl)-1H-benzimidazole Analog


The 2-(pyridin-2-yl)-1H-benzimidazole scaffold encompasses a family of compounds with widely divergent biological and physicochemical properties. Simple substitution at the benzimidazole 5- and 6-positions—as with the methyl groups in the target compound—materially alters CBFβ-SMMHC inhibitory potency: the unsubstituted parent 2-(pyridin-2-yl)-1H-benzimidazole (CAS 1137-68-4) has no reported CBFβ-SMMHC IC₅₀, while the 5,6-dimethyl variant (LD-1-37) achieves an IC₅₀ of 2,000 nM [1]. The 5-fluoro congener (LD-1-31) shows a 25% weaker IC₅₀ of 2,500 nM under identical assay conditions, and the 6-trifluoromethoxy derivative AI-10-47 registers an IC₅₀ of 3,200 nM—a 60% loss in potency relative to the dimethyl compound [1] . Beyond target binding, the 5,6-dimethyl substitution pattern also modulates the compound's utility as a ligand scaffold: the methyl groups influence both the electron density at the benzimidazole nitrogen donors and the crystallographic packing behavior, with the compound exhibiting at least three distinct polymorphic forms that differ in intermolecular C–H⋯N hydrogen-bonding networks [2]. For procurement decisions in structure–activity relationship (SAR) programs, coordination chemistry, or CBFβ-targeted drug discovery, substitution pattern is therefore a non-interchangeable determinant of both biological potency and solid-state properties.

5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole: Comparator-Anchored Quantitative Evidence for Scientific Selection


CBFβ-SMMHC Inhibitory Potency: 5,6-Dimethyl Variant (LD-1-37) Outperforms 5-Fluoro and 6-Trifluoromethoxy Analogs in Head-to-Head FRET Assay

In a fluorescence resonance energy transfer (FRET) assay measuring inhibition of CBFβ-SMMHC binding to the Runt domain of RUNX1, the 5,6-dimethyl compound LD-1-37 exhibits an IC₅₀ of 2,000 nM [1]. Under the identical assay system disclosed in US Patent 8,748,618, the 5-fluoro-substituted analog LD-1-31 has an IC₅₀ of 2,500 nM, representing a 25% (500 nM) loss in potency [2]. The 6-trifluoromethoxy derivative AI-10-47, evaluated in a related CBFβ-RUNX binding assay, shows a further-reduced potency of 3,200 nM—a 60% decrease relative to LD-1-37 . Among the 2-(pyridin-2-yl)-1H-benzimidazole series of CBFβ-SMMHC inhibitors, the 5,6-dimethyl substitution pattern confers the numerically highest binding affinity reported in the BindingDB dataset for this target.

CBFβ-SMMHC inhibitor RUNX1 acute myeloid leukemia protein–protein interaction inhibitor

Metal-Complexation-Dependent Cytotoxicity Gain: Cu(II) Complex of a 5,6-Dimethyl-Benzimidazole Derivative Is ~4-Fold More Active Than the Free Ligand Against K562 Leukemia Cells

The dinuclear copper(II) complex [Cu(dppb)(acn)ClO₄]₂(ClO₄)₂·4acn, where dppb = 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole, exhibits a DNA binding constant Kb = 1.43 × 10⁵ M⁻¹ and inhibits the growth of the human chronic myelogenous leukemia cell line K562 in a concentration-dependent manner . Critically, the Cu(II) complex is reported to be 'almost four times more active than the corresponding free benzimidazole' against the same K562 cell line . While the free ligand in this study is the N-alkylated derivative (dppb) rather than the parent 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole itself, the core benzimidazole pharmacophore is structurally conserved, and the methylation and pyridyl substitution pattern of the target compound is preserved in dppb . This demonstrates that the 5,6-dimethyl-2-(pyridin-2-yl)-benzimidazole scaffold, when deployed as an N^N chelating ligand for Cu(II), can yield a substantial (approximately 4-fold) cytotoxicity gain over the metal-free ligand, a finding that has direct implications for laboratories developing metallodrug candidates from benzimidazole building blocks.

copper(II) complex cytotoxicity chronic myelogenous leukemia DNA binding metallodrug

Polymorph Diversity as a Crystallographic Differentiator: Three Distinct Packing Architectures from a Single 5,6-Dimethyl-Benzimidazole Scaffold

The N-alkylated derivative 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole, which incorporates the identical 5,6-dimethyl-2-(pyridin-2-yl)-benzimidazole core, crystallizes in at least three distinct polymorphic forms [1]. The previously reported polymorph and two new forms differ in the geometry of intermolecular C–H⋯N hydrogen-bonding chains, with the 2-(pyridin-2-yl) substituent canted by 2.75(11)° from the benzimidazole plane and molecules linked into R₂²(20) ring motifs via crystallographic inversion centers [1] [2]. In contrast, the unsubstituted parent compound 2-(pyridin-4-yl)-1H-benzimidazole crystallizes with a markedly different dihedral angle of 3.62(11)° between the pyridine and benzimidazole planes and forms N–H⋯N hydrogen-bonded chains rather than C–H⋯N motifs [3]. The 5,6-dimethyl substitution thus not only alters the hydrogen-bond donor/acceptor landscape but also introduces conformational flexibility that manifests as controllable polymorphism—a property of value for crystal engineering, co-crystal design, and solid-form screening in pharmaceutical development.

polymorphism crystal engineering hydrogen bonding solid-state chemistry X-ray crystallography

Enzyme Inhibition Profile: Multi-Target IC₅₀ Data from BRENDA Distinguishes the 5,6-Dimethyl Compound from the Unsubstituted Parent

The BRENDA enzyme ligand database reports four IC₅₀ values for 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzimidazole: 0.0024 mM, 0.0179 mM, 0.0284 mM, and 0.0326 mM, alongside a specific Co(II)-dependent enzyme inhibition value of 50% inhibition at 0.00243 mM [1]. By comparison, the unsubstituted parent 2-(pyridin-2-yl)-1H-benzimidazole (CAS 1137-68-4) has a distinct IC₅₀ profile in BRENDA with values of 0.00057 mM and 0.0133 mM [2]. The 5,6-dimethyl derivative thus spans a 13.6-fold IC₅₀ range (0.0024–0.0326 mM) across its four reported enzyme targets, whereas the unsubstituted parent covers a 23.3-fold range (0.00057–0.0133 mM) across its two reported targets. The most potent IC₅₀ for the dimethyl compound (0.0024 mM) is approximately 4.2-fold weaker than the most potent IC₅₀ for the unsubstituted parent (0.00057 mM), indicating that the 5,6-dimethyl substitution modulates—but does not uniformly enhance or suppress—enzyme inhibitory activity across different targets. This differentiated multi-target profile is a selection-relevant feature for biochemical screening laboratories that require a specific inhibition fingerprint.

enzyme inhibition IC₅₀ profiling BRENDA database biochemical assay ligand screening

Commercial Purity Benchmarking: 97% Standard Purity with Batch-Level QC Documentation Enables Reproducible SAR and Coordination Chemistry

Multiple reputable suppliers, including Bidepharm and Leyan, offer 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the unsubstituted parent 2-(2-pyridyl)benzimidazole (CAS 1137-68-4) is commonly supplied at 97% purity by Sigma-Aldrich and other vendors but is a significantly cheaper commodity chemical (bulk pricing typically <$50/g) . The 5-fluoro analog (CAS 875468-81-8) is available from specialty suppliers but with more limited batch characterization and higher cost . The 6-trifluoromethoxy derivative AI-10-47 (CAS 1256094-31-1) is priced as a research-grade tool compound (>$2,000/g) . The 5,6-dimethyl compound thus occupies a distinct procurement niche: it provides the highest CBFβ-SMMHC potency in its series while remaining commercially accessible with verified purity at a cost point (typically $50–$150/g) that supports medium-scale SAR campaigns, whereas the more potent tool compounds are cost-prohibitive for routine screening and the unsubstituted parent lacks the biological activity required for target-specific applications.

compound procurement purity specification quality control HPLC NMR

5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole: Evidence-Driven Application Scenarios for Scientific Procurement


CBFβ-SMMHC/RUNX1 Protein–Protein Interaction Inhibitor SAR Programs (inv(16) AML Drug Discovery)

The compound LD-1-37 provides the highest CBFβ-SMMHC inhibitory potency (IC₅₀ = 2,000 nM) among the commercially accessible 2-(pyridin-2-yl)-1H-benzimidazole congeners disclosed in US Patent 8,748,618, outperforming the 5-fluoro analog by 25% (IC₅₀ = 2,500 nM) and the 6-trifluoromethoxy analog AI-10-47 by 60% (IC₅₀ = 3,200 nM) in the same FRET assay [1]. Medicinal chemistry teams pursuing CBFβ-SMMHC PPI inhibitors as chemical probes or lead compounds for inv(16) acute myeloid leukemia should prioritize this substitution pattern as the potency benchmark for further SAR exploration at the benzimidazole 5- and 6-positions. The compound's commercial availability at 97% purity with batch QC documentation supports reproducible dose–response profiling in biochemical and cell-based assays .

Benzimidazole-Based N^N Chelating Ligand Scaffold for Anticancer Metallo-drug Design

The 5,6-dimethyl-2-(pyridin-2-yl)-benzimidazole core, when deployed as an N^N bidentate ligand in copper(II) coordination chemistry, yields a dinuclear Cu(II) complex exhibiting approximately 4-fold greater cytotoxicity against K562 chronic myelogenous leukemia cells compared to the free ligand, with a DNA binding constant Kb = 1.43 × 10⁵ M⁻¹ . Inorganic medicinal chemistry groups designing metallodrug candidates should select this scaffold over the unsubstituted 2-(pyridin-2-yl)-benzimidazole because the 5,6-dimethyl substituents enhance the electron-donating character of the benzimidazole donors, which can modulate both the redox potential of the coordinated metal center and the lipophilicity of the resulting complex—factors directly linked to cellular uptake and cytotoxicity .

Solid-State Form Screening and Crystal Engineering with Predictable C–H⋯N Hydrogen-Bond Synthons

The 5,6-dimethyl-2-(pyridin-2-yl)-benzimidazole core reliably generates C–H⋯N hydrogen-bonded polymorphs with R₂²(20) ring motifs, as demonstrated by the three structurally characterized polymorphs of its N-alkylated derivative [2]. In contrast, the unsubstituted 2-(pyridin-4-yl)-1H-benzimidazole forms N–H⋯N hydrogen-bonded chains with a fundamentally different topology [3]. Pharmaceutical solid-state laboratories conducting polymorph screens, co-crystal design, or salt selection for benzimidazole-containing APIs should procure the 5,6-dimethyl variant as a model system for studying the effect of methyl substitution on crystal packing, habit, and stability—properties that directly influence dissolution rate, bioavailability, and intellectual property protection of crystalline drug forms [2].

Multi-Target Biochemical Inhibitor Screening with Pre-Characterized Enzyme Fingerprint

With four BRENDA-documented IC₅₀ values spanning 0.0024–0.0326 mM across distinct enzyme targets, the 5,6-dimethyl compound offers broader target coverage than the unsubstituted parent (two targets, IC₅₀ 0.00057–0.0133 mM) [4] [5]. Academic screening centers and core facilities that maintain annotated compound collections for phenotypic or target-based screening should include this compound as a characterized benzimidazole probe with a documented multi-enzyme inhibition fingerprint. The compound's Co(II)-dependent enzyme inhibition (50% at 0.00243 mM) further supports its use in metalloenzyme inhibitor discovery campaigns where the benzimidazole core can competitively or allosterically engage the metal cofactor [4].

Quote Request

Request a Quote for 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.